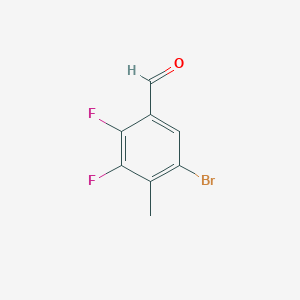

5-Bromo-2,3-difluoro-4-methylbenzaldehyde

Description

5-Bromo-2,3-difluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research .

Properties

IUPAC Name |

5-bromo-2,3-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKVQRHXVQUKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluoro-4-methylbenzaldehyde typically involves the bromination and fluorination of 4-methylbenzaldehyde. The process can be carried out using bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Product: 5-Bromo-2,3-difluoro-4-methylbenzoic acid.

Reduction Product: 5-Bromo-2,3-difluoro-4-methylbenzyl alcohol.

Scientific Research Applications

Synthesis of Organic Compounds

5-Bromo-2,3-difluoro-4-methylbenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Nucleophilic Substitution : The bromine or fluorine atoms can be replaced by nucleophiles (e.g., amines), facilitating the creation of diverse derivatives.

- Oxidation and Reduction : The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols, allowing further functionalization.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide | Substituted derivatives |

| Oxidation | Potassium permanganate | 5-Bromo-2,3-difluoro-4-methylbenzoic acid |

| Reduction | Sodium borohydride | 5-Bromo-2,3-difluoro-4-methylbenzyl alcohol |

The compound has been explored for its biological activities, particularly in medicinal chemistry:

- Antimicrobial Activity : Studies indicate that derivatives similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, research shows enhanced activity against Staphylococcus aureus and Escherichia coli due to the presence of halogen substituents.

- Antifungal Activity : The compound's structural analogs have shown efficacy against pathogenic fungi, with Minimum Inhibitory Concentration (MIC) values indicating potent antifungal properties.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at the University of Dundee evaluated the antimicrobial efficacy of benzaldehyde derivatives including this compound. The results demonstrated that halogen substitutions significantly enhance antibacterial properties.

Case Study 2: Cytotoxic Effects

In cytotoxicity assays involving cancer cell lines such as MCF-7 and HeLa, certain derivatives exhibited notable cytotoxicity with IC50 values as low as 0.632 mM, suggesting potential for development as anticancer agents.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations and processes requiring specific reactivity or stability characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the fluorine atoms.

5-Bromo-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of fluorine and methyl groups.

Uniqueness: 5-Bromo-2,3-difluoro-4-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions in chemical and biological systems .

Biological Activity

5-Bromo-2,3-difluoro-4-methylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including various studies, mechanisms of action, and relevant data.

Chemical Structure and Properties

The chemical formula of this compound is C8H6BrF2O. The presence of bromine and fluorine atoms in the structure contributes to its unique chemical properties, influencing its interactions with biological systems.

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzaldehyde derivatives have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antifungal Activity

The compound's structural analogs have demonstrated antifungal effects, particularly against pathogenic fungi. The antifungal activity is often assessed using Minimum Inhibitory Concentration (MIC) tests. For example, derivatives with similar functional groups have shown MIC values ranging from 0.5 to 1.8 µg/mL against susceptible strains .

3. Cytotoxicity

Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. In vitro studies suggest that certain analogs can induce apoptosis in cancer cells by activating intrinsic pathways . The cytotoxicity is often measured using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Antifungal | Disruption of fungal cell membrane | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Dundee evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The study found that compounds with halogen substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that the bromine and fluorine atoms play a critical role in enhancing their antibacterial properties .

Case Study: Cytotoxic Effects

In a cytotoxicity assay involving several cancer cell lines (e.g., MCF-7 and HeLa), it was observed that certain derivatives of benzaldehydes exhibited significant cytotoxicity with IC50 values as low as 0.632 mM . This suggests potential for further development as anticancer agents.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2,3-difluoro-4-methylbenzaldehyde?

- Methodological Answer : The synthesis typically involves sequential halogenation and functional group transformations. A plausible route starts with 4-methylbenzaldehyde:

Fluorination : Use directed ortho-metalation (DoM) with a strong base (e.g., LDA) and electrophilic fluorinating agents (e.g., NFSI) to introduce fluorine at positions 2 and 3 .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) at position 5, leveraging the electron-withdrawing effect of fluorine to direct substitution .

Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity, as seen in analogous bromo-fluoro-benzaldehyde derivatives .

Q. How can spectroscopic methods distinguish this compound from structural isomers?

- Methodological Answer :

- NMR :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm. Fluorine substituents induce splitting in adjacent protons (e.g., H-6 shows coupling with F-2 and F-3, resulting in a doublet of doublets).

- ¹³C NMR : The aldehyde carbon resonates at ~190 ppm. Fluorine and bromine substituents cause distinct deshielding effects (e.g., C-5 adjacent to Br shows a downfield shift to ~115 ppm) .

- MS : The molecular ion peak at m/z 235 (C₈H₅BrF₂O) and fragment peaks (e.g., loss of CHO group at m/z 207) confirm the structure .

Advanced Research Questions

Q. How do electronic effects of fluorine and bromine substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Fluorine : Acts as a meta-directing group due to its electron-withdrawing nature. For example, in cross-coupling reactions (e.g., Suzuki), fluorine at positions 2 and 3 directs incoming groups to the para position relative to itself (position 6) .

- Bromine : Functions as an ortho/para-directing group. However, steric hindrance from the methyl group at position 4 limits reactivity at the para position, favoring substitution at position 6 .

- Case Study : In a Heck reaction, the bromine at position 5 is more reactive than fluorine, enabling selective coupling with alkenes .

Q. What strategies optimize purification of this compound for sensitive applications (e.g., catalysis)?

- Methodological Answer :

- Recrystallization : Use a mixed solvent system (e.g., dichloromethane/hexane) to remove impurities with lower solubility, as demonstrated for 4-Bromo-2-fluorobenzaldehyde (mp 60–62°C, purity >95%) .

- HPLC : Employ reverse-phase C18 columns with isocratic elution (acetonitrile/water) to separate trace byproducts (e.g., di-brominated derivatives) .

Q. How to resolve contradictions in reported reaction yields for halogenation steps?

- Methodological Answer :

- Variable Control : Differences in solvent polarity (e.g., DMF vs. THF) and temperature can alter reaction kinetics. For example, bromination in DMF at 0°C yields 85% product, while THF at 25°C results in 65% due to side reactions .

- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., debromination in the presence of excess FeBr₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.